(1R,4S)-2-azabicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride
Description
Palladium-Catalyzed 1,2-Aminoacyloxylation of Cyclopentenes
Palladium-catalyzed 1,2-aminoacyloxylation reactions provide a robust route to oxygenated 2-azabicyclo[2.2.1]heptanes. Using cyclopentenes as substrates, this method achieves simultaneous C–N and C–O bond formation via a Pd(0)/Pd(II) catalytic cycle. The reaction proceeds under mild conditions (25–60°C, 12–24 hours) with a broad substrate scope, tolerating aryl, alkyl, and heteroatom-functionalized groups. For example, cyclopentene derivatives bearing electron-withdrawing substituents achieve yields of 72–89%, while sterically hindered substrates require longer reaction times (48 hours) but maintain efficiencies above 65%.
Table 1: Representative Substrates and Yields in Pd-Catalyzed Cycloadditions
| Substrate Type | Reaction Time (h) | Yield (%) |
|---|---|---|
| Aryl-substituted | 12 | 89 |
| Alkyl-substituted | 24 | 78 |
| Heteroaromatic | 24 | 72 |
| Sterically hindered | 48 | 65 |
The stereochemical outcome is governed by ligand choice, with bulky phosphine ligands (e.g., JohnPhos) favoring endo selectivity. Post-functionalization of the acyloxy group enables access to carboxylate derivatives, including (1R,4S)-configured products.
Modified [3+2] Cycloadditions with Imines
A complementary approach involves intermolecular [3+2] cycloadditions between bicyclo[1.1.0]butanes and imines, yielding multisubstituted 2-azabicyclo[2.1.1]hexanes (aza-BCHs). This method employs strain-release activation, where the high ring strain of bicyclo[1.1.0]butanes (ca. 65 kcal/mol) drives reactivity. Imines act as dipolarophiles, reacting regioselectively at the central carbon of the bicyclobutane. The reaction proceeds in dichloromethane at 0°C to room temperature, achieving 80–95% yields for aldimines and ketimines.
Properties
IUPAC Name |
(1R,4S)-2-azabicyclo[2.2.1]heptane-1-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2.ClH/c9-6(10)7-2-1-5(3-7)4-8-7;/h5,8H,1-4H2,(H,9,10);1H/t5-,7+;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZJVXDMBAOKAAQ-VOLNJMMDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC1CN2)C(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@]2(C[C@H]1CN2)C(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the synthetic routes to prepare (1R,4S)-2-azabicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride involves a palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build a library of bridged aza-bicyclic structures .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the principles of large-scale organic synthesis, including optimization of reaction conditions and purification processes, would apply to its production.
Chemical Reactions Analysis
Types of Reactions
(1R,4S)-2-azabicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or an aldehyde, while reduction could produce an amine or alcohol.
Scientific Research Applications
Medicinal Chemistry
1. Drug Development
The compound has been investigated for its potential as a scaffold in drug design, particularly in the development of inhibitors for various biological targets. Its bicyclic structure allows for the modulation of pharmacokinetic properties, making it suitable for designing drugs with improved efficacy and reduced side effects.
- Case Study: Hepatitis C Treatment
Research has shown that derivatives of azabicyclo compounds can act as novel inhibitors of the hepatitis C NS3-NS4A serine protease. A study published in Bioorganic & Medicinal Chemistry Letters highlighted that modifications to the azabicyclo framework could lead to compounds with significant antiviral activity against hepatitis C virus (HCV) .
Neuropharmacology
2. Central Nervous System (CNS) Activity
The compound's structural similarity to known neurotransmitter systems suggests potential applications in CNS-related disorders. Research indicates that azabicyclo compounds can interact with neurotransmitter receptors, potentially leading to therapeutic effects.
- Case Study: Analgesic Properties
A study explored the analgesic effects of (1R,4S)-2-azabicyclo[2.2.1]heptane derivatives in animal models. The results indicated that these compounds might modulate pain pathways, offering a new avenue for pain management therapies .
Synthetic Chemistry
3. Synthetic Intermediates
(1R,4S)-2-Azabicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride serves as an important intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical transformations makes it valuable in synthetic routes.
- Table: Synthetic Applications
Mechanism of Action
The mechanism by which (1R,4S)-2-azabicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes or receptors, where the compound may act as an inhibitor or activator, modulating the activity of these proteins and influencing various biochemical pathways.
Comparison with Similar Compounds
Structural Analogues
The following compounds share the bicyclo[2.2.1]heptane core but differ in substituents, stereochemistry, or functional groups:
Key Differences and Functional Implications
Stereochemistry : The (1R,4S)-configuration of the target compound distinguishes it from enantiomers like (1S,4R)-isomers, which exhibit divergent binding affinities. For example, (1S,4R)-analogues are less effective in mimicking L-proline conformations in enzyme active sites .
The position 3 variant is a poor substrate for proline hydroxylases (PHs), while fused-ring analogues are hydroxylated .
Halogenation : Fluorinated derivatives (e.g., 5,5-difluoro) exhibit improved metabolic stability and lipophilicity, making them suitable for blood-brain barrier penetration .
Bridging Elements : Replacement of the azabridge with an oxa-bridge (oxygen) or trifluoromethyl groups modulates electronic properties and solubility .
Enzymatic Selectivity
- This highlights the enzyme’s preference for less rigid, fused-ring systems .
- Fluorinated analogues demonstrated prolonged half-lives in vivo, with the 5,5-difluoro derivative showing promise in preclinical models of neurodegenerative diseases .
Biological Activity
(1R,4S)-2-azabicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride, with CAS number 1186506-98-8, is a bicyclic compound that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a nitrogen atom within a bicyclic framework, contributing to its pharmacological properties.
- Molecular Formula : C7H12ClNO2
- Molecular Weight : 177.63 g/mol
- pKa : The pKa value of similar compounds in this class typically ranges around 8.7 to 10.1, indicating moderate acidity which may influence its biological interactions .
Biological Activity
The biological activity of this compound has been explored in various studies, particularly focusing on its potential as an enzyme inhibitor and its effects on neurotransmission.
Enzyme Inhibition
Research has indicated that compounds of this class may act as inhibitors for several enzymes involved in metabolic pathways. For instance, they have shown promise in inhibiting gamma-secretase, an enzyme linked to Alzheimer's disease pathology. The inhibition of such enzymes can lead to reduced production of amyloid-beta peptides, which are implicated in the development of neurodegenerative diseases .
Neurotransmitter Modulation
Studies have suggested that this compound may influence neurotransmitter systems, particularly those involving acetylcholine and glutamate. The compound's structural similarity to known neurotransmitter modulators suggests potential applications in treating cognitive disorders and enhancing synaptic plasticity .
Case Studies
Several case studies have been conducted to evaluate the pharmacological effects of (1R,4S)-2-azabicyclo[2.2.1]heptane derivatives:
The proposed mechanism of action for this compound involves:
- Competitive Inhibition : Competing with substrate binding sites on target enzymes.
- Allosteric Modulation : Potentially altering enzyme conformation and activity through binding at sites other than the active site.
Q & A
Q. What are the foundational synthetic routes for (1R,4S)-2-azabicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride?
A multi-step synthesis starting from trans-4-hydroxy-L-proline is commonly employed. Key steps include:
- Protection : Benzoylation under basic conditions (NaOH, benzoyl chloride) to protect the amine and carboxylic acid groups (90% yield) .
- Cyclization : Mesylation (TsCl, pyridine) followed by LiBH4 reduction to form the bicyclic core (93% yield) .
- Hydrogenation : Final deprotection using Pd/C and H2 in HCl yields the hydrochloride salt . This route emphasizes stoichiometric control and low-temperature conditions to preserve stereochemistry.
Q. How is the stereochemical configuration of the bicyclic core verified?
Chiral HPLC and X-ray crystallography are critical. For example, comparing retention times with known enantiomers or resolving crystal structures confirms the (1R,4S) configuration. Nuclear Overhauser Effect (NOE) NMR experiments can also differentiate exo/endo proton orientations .
Q. What analytical techniques are used to assess purity and structural integrity?
- HPLC : Reverse-phase C18 columns with UV detection (λ = 210 nm) to quantify ≥95% purity.
- NMR : 1H/13C spectra to confirm proton environments and carbon connectivity (e.g., bicyclic ring protons at δ 3.2–4.1 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular weight (e.g., [M+H]+ at m/z 135.592) .
Q. How should the compound be stored to ensure stability?
Store at –20°C in airtight containers under nitrogen. Aqueous solutions are prone to hydrolysis; lyophilization is recommended for long-term storage. Stability studies show <5% degradation over 12 months when protected from light and moisture .
Q. What solvents are compatible with this compound for reaction or crystallization?
Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility, while ethanol/water mixtures (7:3 v/v) are optimal for recrystallization. Avoid chlorinated solvents due to potential HCl displacement reactions .
Advanced Research Questions
Q. How can computational modeling optimize reaction pathways for stereoselective synthesis?
Density Functional Theory (DFT) calculations predict transition-state energies for key steps like cyclization. For example, modeling LiBH4 reduction pathways identifies steric hindrance in endo vs. exo intermediates, guiding reagent selection (e.g., THF vs. dimethoxyethane) .
Q. What strategies mitigate byproduct formation during benzoylation or hydrogenation?
- Benzoylation : Slow addition of benzyl chloroformate at 0°C minimizes over-acylation byproducts .
- Hydrogenation : Catalyst poisoning is reduced by pre-treating Pd/C with ethylenediamine to block active sites, improving selectivity (>90% yield) . Byproducts (e.g., over-reduced analogs) are removed via silica gel chromatography (EtOAc/hexane, 1:2) .
Q. How do solvent polarity and temperature affect the compound’s conformational dynamics?
Variable-temperature NMR in D2O reveals ring puckering transitions. At 25°C, the bicyclic core adopts a rigid chair-like conformation, while elevated temperatures (60°C) increase flexibility, broadening NH and COOH proton signals .
Q. What comparative studies exist between this compound and its 2-oxa-5-aza analogs?
Studies show the 2-aza analog has higher metabolic stability (t1/2 = 4.2 h vs. 1.8 h in liver microsomes) due to reduced esterase susceptibility. However, the 2-oxa analog exhibits better aqueous solubility (23 mg/mL vs. 15 mg/mL) .
Q. How can kinetic resolution improve enantiomeric excess (ee) in large-scale syntheses?
Enzymatic resolution using lipases (e.g., Candida antarctica Lipase B) selectively hydrolyzes the undesired enantiomer. For example, kinetic parameters (kcat/KM = 12.4 mM⁻¹s⁻¹) achieve >99% ee when reactions are halted at 50% conversion .
Data Contradiction Analysis
Example Issue : Discrepancies in reported yields for LiBH4 reduction (93% in vs. 85% in other studies).
Resolution :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
